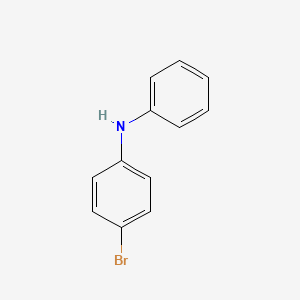

4-Bromodiphenylamine

Übersicht

Beschreibung

4-Bromodiphenylamine is a chemical compound that is part of a broader class of organic compounds known for their utility in various applications, including as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss this compound, they do provide insights into related brominated aromatic amines and their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a novel herbicide, is described with good yield and confirmed by various spectroscopic methods . Another paper discusses the synthesis of 4-Bromo-4',4"-dimethyltriphenylamine under microwave irradiation, which offers an efficient method with a high yield of 77.1% . Additionally, the synthesis of 4-bromobiphenyl, a related compound, is achieved through bromination using an orientation catalyst, which allows for controlled reaction and minimizes by-product formation . These studies highlight the active research in synthesizing brominated aromatic compounds, which could be relevant to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is crucial for their chemical properties and applications. The paper on the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide provides detailed crystallographic data, showing a puckered four-membered ring with specific cis and trans relationships between substituents . This level of structural detail is essential for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds is influenced by the presence of the bromine atom, which can participate in various chemical reactions. For example, 4'-Bromobiphenyl-4-carboxylic acid is synthesized from 4-bromodiphenyl through acetylation and haloform reaction, demonstrating the compound's reactivity and potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are often studied using spectroscopic and computational methods. The paper on (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol includes spectroscopic characterization and a computational study of its properties, such as molecular electrostatic potential and nonlinear optical properties . These analyses provide a deeper understanding of how the molecular structure affects the physical and chemical properties of these compounds.

Wissenschaftliche Forschungsanwendungen

1. Analytical Chemistry Applications

A study demonstrated the use of a dry matrix application for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) to profile the distribution of a related compound, 4-bromophenyl-1,4-diazabicyclo(3.2.2)nonane-4-carboxylate, in rat brain tissue sections. This method proved effective in detecting the drug at higher concentrations in specific brain regions and can be used for semiquantitative analysis of small polar drugs and metabolites (Goodwin et al., 2010).

2. Drug Metabolism Studies

Research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (a structurally related compound) in rats has identified several urinary metabolites, suggesting multiple metabolic pathways operative in rats. This type of research is vital for understanding the biotransformation and potential toxic effects of similar compounds (Kanamori et al., 2002).

3. Study of Molecular Interactions

The electron ionization mass spectra of 4-bromodiphenylamine were investigated, providing insights into its primary and secondary fragmentations. This type of study is crucial for understanding the chemical behavior and molecular interactions of such compounds (Rezk et al., 2002).

4. Environmental Chemistry

A study demonstrated the decomposition of 4-bromobiphenyl in soil using microwave energy. This research is significant for understanding the environmental fate and potential remediation strategies for halogenated biphenyls (Abramovitch & Bangzhou, 1994).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-Bromodiphenylamine is the respiratory system . This compound interacts with specific receptors in the respiratory system, leading to a series of biochemical reactions.

Mode of Action

It is known that the compound interacts with its targets in the respiratory system, leading to changes in cellular functions .

Biochemical Pathways

Given its target, it is likely that it influences pathways related to respiratory function .

Pharmacokinetics

Like many similar compounds, it is likely to be absorbed into the bloodstream, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Given its target, it is likely to cause changes in respiratory function .

Action Environment

Environmental factors such as temperature and light can influence the action, efficacy, and stability of this compound . For instance, continuous exposure to intense heat and light may cause oxidation of the compound .

Eigenschaften

IUPAC Name |

4-bromo-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIVUDMVXNBUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423761 | |

| Record name | 4-Bromodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54446-36-5 | |

| Record name | 4-Bromodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-diphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

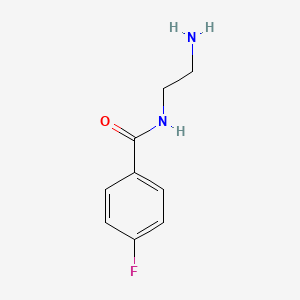

Q1: What are the key structural features of 4-Bromodiphenylamine?

A1: this compound consists of two phenyl rings connected by a nitrogen atom. The bromine atom is substituted at the para position of one of the phenyl rings. [] The dihedral angle between the two phenyl rings is 52.5° indicating they are not in the same plane. [] This non-planar conformation is further characterized by the pitch angles, which describe the angles between each phenyl ring and the plane defined by the C-N-C bond connecting them. []

Q2: How does the mass spectrometry fragmentation pattern of this compound provide insights into its structure?

A2: The electron ionization mass spectrum of this compound reveals a dominant molecular ion peak, signifying the molecule's stability under these conditions. [] Two primary fragmentation pathways are observed: the loss of the bromine atom (Br) and the loss of hydrogen bromide (HBr). [] These fragmentations support the presence of a bromine atom and an N-H group in the molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)